

MTX115325: A Technical Whitepaper on a Novel USP30 Inhibitor for Neuroprotection

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Compound of Interest		
Compound Name:	MTX115325	
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Abstract

MTX115325 is a potent, selective, and orally bioavailable small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane. By inhibiting USP30, MTX115325 enhances the ubiquitination of mitochondrial proteins, a key signaling event in the clearance of damaged mitochondria via a process known as mitophagy. This mechanism has shown significant promise in preclinical models of Parkinson's disease, where mitochondrial dysfunction is a key pathological feature.

MTX115325 has been demonstrated to be neuroprotective, preventing dopaminergic neuron loss and preserving striatal dopamine levels in vivo. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data for MTX115325.

Chemical Structure and Physicochemical Properties

MTX115325 is a novel N-cyano pyrrolidine derivative with the following properties:



Property	Value	Reference
Molecular Formula	C18H16N6O2	[1]
Molecular Weight	348.37 g/mol	[1]
CAS Number	2750895-97-5	[2]
Appearance	Solid	[1]
Solubility	10 mM in DMSO	[1]
SMILES	O=C(C1=NC=C(C2=CC=NC(C #N)=C2)O1)N3[C@]4([H]) INVALID-LINK([H])INVALID- LINKC	[2]

Chemical Structure:

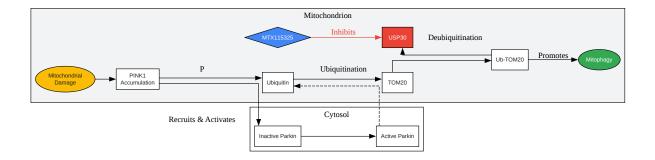
MTX115325 Chemical Structure

Mechanism of Action: USP30 Inhibition and Mitophagy Enhancement

MTX115325 exerts its therapeutic effect by inhibiting USP30, a key negative regulator of mitophagy.[3] In healthy cells, USP30 removes ubiquitin chains from damaged mitochondrial proteins, thereby preventing their degradation.[3] In neurodegenerative diseases like Parkinson's, impaired mitophagy leads to the accumulation of dysfunctional mitochondria, contributing to neuronal cell death.[4]

MTX115325 blocks the deubiquitinating activity of USP30, leading to an increase in the ubiquitination of outer mitochondrial membrane proteins, such as TOM20.[1][2] This enhanced ubiquitination serves as an "eat-me" signal, promoting the recruitment of the autophagy machinery and subsequent clearance of damaged mitochondria through the PINK1/Parkin-mediated mitophagy pathway.[3] This restoration of mitochondrial quality control is believed to be the primary mechanism behind the neuroprotective effects of MTX115325.[4][5]





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Caption: Mechanism of action of MTX115325 in promoting mitophagy.

In Vitro and In Vivo Efficacy In Vitro Activity

MTX115325 demonstrates potent and selective inhibition of USP30 in biochemical and cellular assays.



Assay	Metric	Value (nM)	Cell Line/System	Reference
Biochemical Fluorescence Polarization	IC50	12	Recombinant human USP30	[1]
Cellular Target Engagement	IC50	25	HeLa cells	[1]
TOM20 Ubiquitination	EC50	32	HeLa cells overexpressing Parkin	[1][2]
TOM20 Ubiquitination	EC1.5x	10	HeLa cells overexpressing Parkin	[1]
Mouse USP30 Inhibition	IC50	13	Recombinant mouse USP30	[1]

In Vivo Pharmacokinetics and Efficacy

MTX115325 exhibits excellent oral bioavailability and penetrates the central nervous system. In a mouse model of Parkinson's disease, oral administration of MTX115325 demonstrated significant neuroprotective effects.

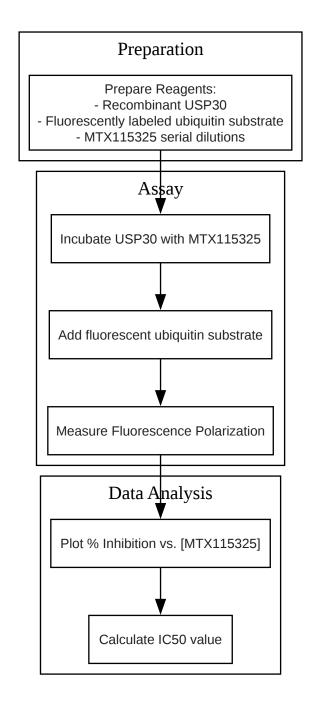


Parameter	Value	Animal Model	Dosing	Reference
Oral Bioavailability	98%	Mouse	10 mg/kg, single dose	[2]
CNS Penetration (Kpu,u)	~0.4	Mouse	10 mg/kg, single dose	[2]
Cmax (15 mg/kg)	7546.9 ng/mL	Mouse	single dose	[2]
Cmax (50 mg/kg)	16374.3 ng/mL	Mouse	single dose	[2]
Neuroprotection	Prevention of dopaminergic neuron loss	AAV-A53T-SNCA Mouse Model	15 and 50 mg/kg, twice daily for 10 weeks	[2][6]
Neurochemical Effect	Preservation of striatal dopamine levels	AAV-A53T-SNCA Mouse Model	15 and 50 mg/kg, twice daily for 10 weeks	[2]
Pathological Marker Reduction	Reduced phosphorylated S129-αSyn levels	AAV-A53T-SNCA Mouse Model	15 and 50 mg/kg, twice daily for 10 weeks	[2]

Experimental Protocols Biochemical Fluorescence Polarization Assay for USP30 Inhibition

This assay measures the ability of **MTX115325** to inhibit the deubiquitinating activity of recombinant USP30.





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Caption: Workflow for the Fluorescence Polarization Assay.

Methodology:

 Recombinant human USP30 enzyme is incubated with varying concentrations of MTX115325 in an appropriate assay buffer.[7][8][9][10][11]



- A fluorescently labeled ubiquitin substrate is added to initiate the deubiquitination reaction.[7]
 [8][9][10][11]
- The fluorescence polarization of the solution is measured over time. A decrease in polarization indicates cleavage of the fluorescent substrate by USP30.
- The rate of substrate cleavage is determined for each concentration of MTX115325.
- The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

Western Blot for TOM20 Ubiquitination

This assay quantifies the level of ubiquitinated TOM20 in cells treated with MTX115325.

Methodology:

- HeLa cells, often overexpressing Parkin, are treated with various concentrations of MTX115325 for a specified duration (e.g., 90 minutes).[5] Mitochondrial stress can be induced using agents like antimycin A and oligomycin A.[1]
- Cells are lysed in a buffer containing protease and deubiquitinase inhibitors to preserve protein modifications.[12]
- Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
- Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.[12]
- The membrane is blocked and then incubated with primary antibodies specific for TOM20 and ubiquitin.
- Following incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
- The intensity of the bands corresponding to ubiquitinated TOM20 and total TOM20 is quantified, and the ratio is calculated to determine the effect of **MTX115325** on TOM20



ubiquitination.[5]

AAV-A53T-SNCA Mouse Model of Parkinson's Disease

This in vivo model is used to assess the neuroprotective effects of MTX115325.[13][14]

Methodology:

- Adeno-associated viral vectors (AAV) encoding the human A53T mutant α-synuclein (AAV-A53T-SNCA) are stereotactically injected into the substantia nigra of mice.[13][15][16] This leads to the overexpression of pathogenic α-synuclein and subsequent dopaminergic neurodegeneration.[14]
- Following a recovery period, mice are treated with MTX115325 or a vehicle control via oral gavage, typically twice daily for several weeks (e.g., 10 weeks).[2]
- Behavioral tests, such as the cylinder test, are performed to assess motor function.[13]
- At the end of the treatment period, brain tissue is collected for analysis.
- Immunohistochemistry is performed on brain sections to quantify the number of tyrosine hydroxylase (TH)-positive (dopaminergic) neurons in the substantia nigra and the density of dopaminergic terminals in the striatum.[6]
- Levels of dopamine and its metabolites in the striatum are measured by HPLC.[6]
- The extent of α -synuclein pathology is assessed by staining for phosphorylated S129- α -synuclein.[2]

Conclusion

MTX115325 is a promising, brain-penetrant USP30 inhibitor with a well-defined mechanism of action centered on the enhancement of mitophagy. The robust preclinical data, demonstrating both potent in vitro activity and significant in vivo neuroprotection in a relevant animal model of Parkinson's disease, strongly support its continued development as a potential disease-modifying therapy. The detailed chemical, pharmacological, and biological data presented in this whitepaper provide a solid foundation for further research and clinical investigation of MTX115325.



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